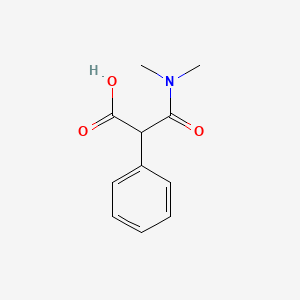

N,N-Dimethyl-2-phenyl-malonamic acid

説明

N,N-Dimethyl-2-phenyl-malonamic acid is a malonamic acid derivative characterized by a central malonamide backbone (two adjacent amide groups) substituted with a phenyl group at the second carbon and dimethylamino groups at the nitrogen atoms. The dimethyl and phenyl substituents likely enhance lipophilicity and steric bulk, influencing solubility, metabolic stability, and target interactions .

特性

分子式 |

C11H13NO3 |

|---|---|

分子量 |

207.23 g/mol |

IUPAC名 |

3-(dimethylamino)-3-oxo-2-phenylpropanoic acid |

InChI |

InChI=1S/C11H13NO3/c1-12(2)10(13)9(11(14)15)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,14,15) |

InChIキー |

OQAVOLKMILMDON-UHFFFAOYSA-N |

正規SMILES |

CN(C)C(=O)C(C1=CC=CC=C1)C(=O)O |

製品の起源 |

United States |

類似化合物との比較

Malonamic Acid Derivatives

a. N-(4-Nitro-2-sulfamoyl-phenyl)-malonamic acid methyl ester

- Structure: Features a nitro (-NO₂) and sulfamoyl (-SO₂NH₂) group on the phenyl ring, with a methyl ester at the terminal carboxyl group.

- Application : Used as a precursor in synthesizing Setrobuvir, a hepatitis C therapeutic agent .

- Key Differences : The sulfamoyl and nitro groups increase polarity and hydrogen-bonding capacity compared to N,N-Dimethyl-2-phenyl-malonamic acid, which lacks these electron-withdrawing substituents.

b. Benalaxyl and Metalaxyl

- Structure : Alanine derivatives (single amide group) with substituted phenyl and acyl groups (e.g., methoxyacetyl in metalaxyl, phenylacetyl in benalaxyl).

- Application : Systemic fungicides targeting oomycete pathogens .

- Key Differences: N,N-Dimethyl-2-phenyl-malonamic acid has a malonamide backbone (two amides), whereas these compounds are mono-amide alanine derivatives. The dimethylamino groups in the target compound may reduce hydrolysis susceptibility compared to metalaxyl’s methoxyacetyl group.

Acetamide Derivatives

N,N-Dimethyl-2-phenylacetamide

- Structure: Acetamide core with a phenyl group at the second carbon and dimethylamino substitution.

- Application: Industrial solvent or intermediate; noted as an irritant .

Amino Acid Derivatives

N-Methylalanine

- Structure: Alanine (α-amino acid) with a methyl group on the nitrogen.

- Application : Studied as a biomarker or metabolic intermediate .

Data Table: Comparative Analysis

Research Findings and Implications

- Bioactivity : Malonamide derivatives like N-(4-nitro-2-sulfamoyl-phenyl)-malonamic acid methyl ester demonstrate antiviral activity due to electron-deficient aromatic rings enhancing target binding . The phenyl group in N,N-Dimethyl-2-phenyl-malonamic acid may similarly facilitate π-π interactions in drug-receptor binding.

- Stability: N,N-Dimethyl substitution likely improves metabolic stability compared to mono-methyl or ester-containing analogs (e.g., metalaxyl), which are prone to enzymatic hydrolysis .

- Toxicity : Acetamide derivatives like N,N-Dimethyl-2-phenylacetamide exhibit irritant properties, suggesting malonamic acid analogs should be evaluated for similar risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。